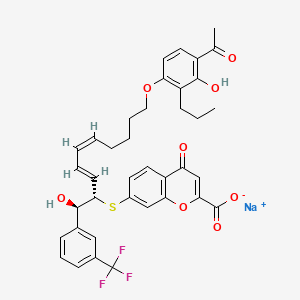

Iralukast sodium

Vue d'ensemble

Description

Iralukast sodium, également connu sous le nom de CGP 45715A, est un antagoniste des récepteurs de la leucotriène cysteinyl développé par Novartis Pharma AG. Il est principalement utilisé pour ses effets thérapeutiques dans le traitement des maladies respiratoires, en particulier l'asthme. Le composé agit en antagonisant les effets bronchoconstricteurs, sécrétoires de mucus et inflammatoires des leucotriènes cysteinyl .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'iralukast sodium implique plusieurs étapes clés :

Condensation : Le 3-(trifluorométhyl)benzaldéhyde est condensé avec un phosphonate pour former un ester insaturé.

Réduction : L'ester insaturé est réduit à l'aide d'hydrure de diisobutylaluminium (DIBAL) pour produire un alcool allylique.

Époxydation asymétrique : L'alcool allylique subit une époxydation asymétrique de Sharpless pour former un époxyalcool.

Oxydation et condensation : L'époxyalcool est oxydé en aldéhyde, qui est ensuite condensé avec un phosphorane pour former un époxyaldéhyde insaturé.

Réaction d'addition : L'époxyaldéhyde insaturé réagit avec un dérivé de pentylphosphonium pour former un adduit.

Formation de thioéther : L'adduit subit une réaction avec le 4-oxo-7-sulfanyl-4H-1-benzopyran-2-carboxylate de méthyle pour former un alpha-hydroxythioéther.

Hydrolyse : L'alpha-hydroxythioéther est hydrolysé avec de l'hydroxyde de sodium pour produire l'this compound.

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Le processus implique un contrôle rigoureux des conditions de réaction et des étapes de purification pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

1.1. Mesylation Reaction

The mesylation step involves converting a hydroxyl group into a mesylate (SO₂CH₃) intermediate to facilitate subsequent nucleophilic substitution. For Montelukast sodium, this step is critical:

Reaction:

2-(2-(3(S)-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol

→

2-(2-(3(S)-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol

Conditions:

-

Methanesulfonyl chloride (MsCl)

-

Base: Sodium methoxide or diisopropylethylamine (DIEA)

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: 5°C to room temperature

1.2. Substitution with Mercaptomethyl Cyclopropane Acetic Acid

The mesylate intermediate reacts with a thiol-containing compound to form the final drug structure. For Montelukast sodium:

Reaction:

Mesylate compound +

1-(mercaptomethyl)cyclopropane acetic acid (disodium salt)

→

Montelukast acid

Conditions:

-

Polar aprotic solvent: Dimethylformamide (DMF)

-

Temperature: -20°C to 10°C (preferably -5°C to 0°C)

-

Reaction time: 1–3 hours

Yield:

88% when isolated as a dicyclohexylamine salt .

2.1. Mizoroki–Heck Reaction

Montelukast synthesis often includes a Mizoroki–Heck reaction to form the ethenyl linkage between the quinoline and phenyl groups. This step is critical for structural integrity:

Reaction:

Methyl 2-iodobenzoate + allylic alcohol

→

Key intermediate (aryl-ethenyl-phenyl structure)

Catalyst:

Palladium catalyst (e.g., Pd(OAc)₂)

Conditions:

-

Solvent: THF or DMSO

-

Temperature: 60–100°C

Challenges:

2.2. Asymmetric Reduction

The ketone intermediate undergoes asymmetric reduction to form the chiral center:

Reaction:

Ketone intermediate → Alcohol intermediate

Catalyst:

Chiral catalyst (e.g., RuCl₂(diamine)₂)

Conditions:

-

Hydrogen pressure: 50–100 bar

-

Solvent: Ethanol or THF

Selectivity:

Stability and Degradation Pathways

Montelukast sodium is prone to degradation via:

Stabilization Strategies:

Table 1: Mesylation Reaction Optimization

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Et₃N | CH₂Cl₂ | 85 |

| 2 | Et₃N | THF | 80 |

| 3 | Pyridine | CH₂Cl₂ | 90 |

| 4 | Pyridine | THF | 87 |

| 5 | DIEA | CH₂Cl₂ | 95 |

| 6 | DIEA | THF | 90 |

Key: DIEA = Diisopropylethylamine .

Table 2: Spectral Data for Montelukast Sodium

| Parameter | Value (cm⁻¹ or ppm) |

|---|---|

| IR (νmax, cm⁻¹) | 1724 (COOCH₃), 1532 (aromatic) |

| ¹H NMR (ppm) | 4.45 (CH-S), 7.94–8.41 (aromatic) |

| ¹³C NMR (ppm) | 167.64 (COOCH₃), 170.04 (COO⁻) |

Applications De Recherche Scientifique

Iralukast sodium has been extensively studied for its applications in:

Chemistry: As a model compound for studying cysteinyl leukotriene receptor antagonists.

Biology: Investigating its effects on leukotriene pathways and receptor interactions.

Medicine: Clinical trials for treating asthma and other respiratory diseases.

Industry: Potential applications in developing new therapeutic agents for respiratory conditions

Mécanisme D'action

Iralukast sodium exerts its effects by antagonizing the cysteinyl leukotriene receptor 1 (CysLT1). This receptor is involved in the bronchoconstrictive, mucus secretory, and inflammatory responses in the respiratory tract. By blocking this receptor, this compound reduces these effects, providing therapeutic benefits in conditions like asthma .

Comparaison Avec Des Composés Similaires

Composés similaires

Pranlukast : Un autre antagoniste des récepteurs de la leucotriène cysteinyl utilisé pour le traitement de l'asthme.

Zafirlukast : Similaire à l'iralukast sodium, utilisé pour la prise en charge de l'asthme.

Montelukast : Un antagoniste des récepteurs des leucotriènes largement utilisé pour l'asthme et la rhinite allergique.

Unicité

L'this compound est unique par son analogue structural spécifique à la leucotriène D4, procurant une activité antagoniste puissante. Son développement a contribué à la compréhension et à l'avancement des antagonistes des récepteurs des leucotriènes en thérapie respiratoire .

Activité Biologique

Iralukast sodium is a sodium salt derivative of Iralukast, primarily developed as a therapeutic agent for the treatment of inflammatory conditions, particularly asthma and allergic rhinitis. Its biological activity is predominantly characterized by its role as an antagonist of cysteinyl leukotriene receptors, particularly CysLT1, which are pivotal in mediating bronchoconstriction and inflammation in the respiratory system.

- Chemical Formula : C₃₈H₃₆F₃NaO₈S

- Mechanism : this compound antagonizes the cysteinyl leukotriene receptor 1 (CysLT1), inhibiting the actions of leukotrienes that lead to bronchoconstriction, increased mucus secretion, and inflammation. This mechanism is crucial for managing asthma and other respiratory disorders.

Pharmacological Properties

This compound exhibits significant pharmacological properties, including:

- Anti-inflammatory Effects : By blocking leukotriene receptors, it reduces inflammation in the airways.

- Bronchodilation : It alleviates bronchoconstriction, improving airflow in patients with asthma.

- Immune Modulation : Preclinical studies suggest potential benefits in other inflammatory conditions due to its ability to modulate immune responses.

Comparative Analysis with Similar Compounds

This compound shares structural and functional similarities with other leukotriene receptor antagonists. Below is a comparison table highlighting key differences:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | C₃₈H₃₆F₃NaO₈S | Cysteinyl leukotriene receptor antagonist | Trifluoromethyl group enhances potency |

| Montelukast Sodium | C₃₅H₃₅ClNNaO₃S | Cysteinyl leukotriene receptor antagonist | First approved drug in its class |

| Zafirlukast | C₂₂H₂₁ClN₂NaO₄S | Cysteinyl leukotriene receptor antagonist | Unique dosing regimen; lower bioavailability |

| Pranlukast | C₂₂H₂₁N₂NaO₄S | Cysteinyl leukotriene receptor antagonist | Different pharmacokinetic profile |

The trifluoromethyl group in this compound may enhance its potency and selectivity compared to its counterparts, potentially leading to improved therapeutic outcomes.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation, but it is expected to exhibit characteristics similar to those of montelukast:

- Absorption : Rapidly absorbed following oral administration.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Predominantly excreted via feces, with minimal renal excretion.

Propriétés

Numéro CAS |

125617-94-9 |

|---|---|

Formule moléculaire |

C38H36F3NaO8S |

Poids moléculaire |

732.7 g/mol |

Nom IUPAC |

sodium;7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C38H37F3O8S.Na/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26;/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47);/q;+1/p-1/b6-4-,14-8+;/t34-,35+;/m0./s1 |

Clé InChI |

UVMDAJYLEKEIPJ-RWRWEHELSA-M |

SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

SMILES isomérique |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

SMILES canonique |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid CGP 45715A CGP-45715 A iralukast |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.